molecular formula C26H26N4O6S3 B2975725 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-26-5

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

货号: B2975725
CAS 编号: 865160-26-5
分子量: 586.7
InChI 键: FKGOKFOYRUAKND-SGEDCAFJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a recognized potent, selective, and covalent inhibitor of the MALT1 paracaspase protease [Source] . Its primary research value lies in dissecting the critical role of MALT1 as a signaling node downstream of antigen receptors in lymphocytes. By irreversibly binding to the MALT1 catalytic cleft, this compound effectively suppresses the cleavage of specific MALT1 substrates, such as RelB and CYLD, thereby inhibiting the constitutive activation of the NF-κB pathway [Source] . This mechanism makes it an essential pharmacological tool for investigating the pathogenesis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell lymphomas where the B-cell receptor (BCR) and CARD11 signaling pathways drive proliferation and survival. Researchers utilize this inhibitor to explore novel therapeutic strategies for hematological malignancies and autoimmune disorders, providing crucial insights into immune cell signaling and oncogenic processes [Source] .

属性

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6S3/c1-36-15-14-30-23-11-10-22(38(27,32)33)16-24(23)37-26(30)28-25(31)19-6-8-21(9-7-19)39(34,35)29-13-12-18-4-2-3-5-20(18)17-29/h2-11,16H,12-15,17H2,1H3,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGOKFOYRUAKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H26N4O6S3
  • Molecular Weight : 586.7 g/mol
  • CAS Number : 865160-26-5

The compound features a central benzene ring, which provides structural stability, along with various functional groups that may interact with biological targets.

The biological activity of this compound is linked to its ability to interact with specific biological pathways. The sulfonamide group is known for its ability to form hydrogen bonds, potentially enhancing its interaction with target proteins. The dihydroisoquinoline moiety may also contribute to its pharmacological effects by influencing receptor binding and activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound against coronaviruses. For instance, small molecule inhibitors have been shown to reduce plaque formation in MERS-CoV by up to 59.2% in vitro, demonstrating significant antiviral potential .

Cytotoxicity Studies

In cytotoxicity assessments, compounds related to this structure exhibited low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293), indicating a favorable safety margin for further development .

Pharmacokinetics and Drug-Likeness

Research into the pharmacokinetic properties of similar compounds suggests that they possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for their potential therapeutic applications .

Case Study 1: MERS-CoV Inhibition

A study evaluated the efficacy of various small molecules in inhibiting MERS-CoV replication. Among these, compounds structurally related to this compound showed promising results with half-maximal effective concentrations (EC50) in the low micromolar range .

Compound ID% Plaque ReductionCytotoxicity (μM)
2255.30.596
7435.50.568
7343.80.602

The data indicates that these compounds could be developed further as antiviral agents against coronaviruses.

科学研究应用

Antiviral Activity

Recent studies have indicated that compounds similar in structure to (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide possess antiviral properties against coronaviruses. Small molecule inhibitors have demonstrated a reduction in plaque formation in MERS-CoV by up to 59.2% in vitro, suggesting significant antiviral potential.

Cytotoxicity Studies

Cytotoxicity assessments of related compounds have shown low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293), suggesting a favorable safety margin for further development.

Pharmacokinetics and Drug-Likeness

Research into the pharmacokinetic properties of similar compounds indicates they possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for their potential therapeutic applications.

Preliminary studies suggest that this compound exhibits biological activity, particularly as an inhibitor of certain enzymes or pathways relevant to disease processes. The isoquinoline and thiazole components are often associated with anti-cancer and anti-inflammatory effects. The compound's sulfonamide group is known for forming hydrogen bonds, potentially enhancing its interaction with target proteins, while the dihydroisoquinoline moiety may influence receptor binding and activity.

MERS-CoV Inhibition Case Study

A study evaluating the efficacy of small molecules in inhibiting MERS-CoV replication showed promising results with compounds structurally related to this compound, with half-maximal effective concentrations (EC50) in the low micromolar range.

Compound ID% Plaque ReductionCytotoxicity (μM)
2255.30.596
7435.50.568
7343.80.602

相似化合物的比较

Structural and Functional Group Analysis

Table 1: Structural Comparison of Compound A with Analogs
Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Features
Compound A - 3-(2-Methoxyethyl)benzo[d]thiazole
- 6-Sulfamoyl
- 4-(3,4-Dihydroisoquinolinyl)sulfonyl
C₂₈H₂₅N₃O₆S₃* ~597.6* - Sulfamoyl (enhanced hydrogen bonding)
- Isoquinoline (potential receptor binding)
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide - 3-Allyl
- 6-Sulfamoyl
- 4-Methylsulfonyl
C₁₈H₁₇N₃O₅S₃ 451.5 - Allyl group (increased hydrophobicity)
- Methylsulfonyl (reduced polarity vs. sulfamoyl)
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide - 3-(2-Methoxyethyl)
- 6-Methylsulfonyl
- 4-Methylsulfonyl
C₁₉H₂₀N₂O₆S₃ 468.6 - Dual methylsulfonyl (electron-withdrawing effects)
- Methoxyethyl (moderate solubility)
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide - 4-(7-Methoxybenzofuran)thiazole
- 4-Dihydroisoquinolinylsulfonyl
C₂₈H₂₃N₃O₅S₂ 545.6 - Benzofuran-thiazole hybrid
- Isoquinoline sulfonyl (shared with Compound A)

*Estimated based on structural similarity to .

Key Observations :

  • Sulfamoyl vs. Methylsulfonyl : Compound A’s 6-sulfamoyl group (NH₂SO₂) enhances hydrogen-bonding capacity compared to methylsulfonyl (CH₃SO₂) in analogs . This may improve target binding affinity, particularly in enzymes like carbonic anhydrase or kinases .
  • Isoquinoline vs. Benzofuran: The 3,4-dihydroisoquinoline in Compound A and the benzofuran-thiazole in ’s compound suggest divergent pharmacological profiles. Isoquinoline derivatives often interact with neurotransmitter receptors, while benzofurans are explored for anti-inflammatory activity .
  • Substituent Effects on Solubility : The 2-methoxyethyl group in Compound A and the allyl group in influence lipophilicity. Methoxyethyl may balance solubility better than allyl, which is more hydrophobic .

Pharmacological Implications

  • Target Selectivity : The sulfamoyl group in Compound A may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX in cancer), whereas methylsulfonyl analogs () might exhibit broader but weaker inhibition .
  • Isoquinoline Interactions: The 3,4-dihydroisoquinoline moiety could confer affinity for adrenergic or opioid receptors, differentiating it from benzofuran-containing analogs () .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。